molecular formula C28H22Cl2N4O2 B11692974 N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

N'-{(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide

Cat. No.: B11692974
M. Wt: 517.4 g/mol
InChI Key: UTNPIHSPEDSJRL-IBBHUPRXSA-N
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Description

N’-[(E)-[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide is a complex organic compound that features a combination of pyrrole and acridine moieties

Properties

Molecular Formula

C28H22Cl2N4O2

Molecular Weight

517.4 g/mol

IUPAC Name

N-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide

InChI

InChI=1S/C28H22Cl2N4O2/c1-17-13-19(18(2)34(17)20-11-12-23(29)24(30)14-20)15-31-32-27(35)16-33-25-9-5-3-7-21(25)28(36)22-8-4-6-10-26(22)33/h3-15H,16H2,1-2H3,(H,32,35)/b31-15+

InChI Key

UTNPIHSPEDSJRL-IBBHUPRXSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)/C=N/NC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C=NNC(=O)CN3C4=CC=CC=C4C(=O)C5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide typically involves a multi-step process:

    Formation of the Pyrrole Moiety: The pyrrole ring is synthesized through a condensation reaction involving 3,4-dichlorophenyl and 2,5-dimethylpyrrole under acidic conditions.

    Aldehyde Formation: The pyrrole derivative is then reacted with formaldehyde to introduce the aldehyde group.

    Hydrazide Formation: The aldehyde is then reacted with hydrazine to form the hydrazide.

    Acridine Coupling: Finally, the hydrazide is coupled with 9-oxo-9,10-dihydroacridine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the acridine moiety.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biology: The compound is investigated for its antimicrobial properties and its ability to inhibit the growth of various bacterial strains.

    Industry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can inhibit specific enzymes involved in cellular processes, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide: This compound is unique due to its combination of pyrrole and acridine moieties, which confer distinct electronic and biological properties.

    N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide: Similar compounds include other pyrrole-acridine derivatives, which may have similar but not identical properties.

Uniqueness

The uniqueness of N’-[(E)-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetohydrazide lies in its specific structure, which allows for unique interactions with biological targets and distinct electronic properties that are valuable in materials science applications.

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